3-methyl-4-propyl-1H-pyrrole-2,5-dione
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Overview
Description
3-methyl-4-propyl-1H-pyrrole-2,5-dione is an organic compound belonging to the pyrrole family Pyrroles are heterocyclic aromatic organic compounds, characterized by a five-membered ring structure composed of four carbon atoms and one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
3-methyl-4-propyl-1H-pyrrole-2,5-dione can be synthesized through several methods. One common approach involves the reaction of 3-methyl-1H-pyrrole-2,5-dione with propyl bromide in the presence of a base such as potassium carbonate. The reaction typically occurs in an organic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale synthesis using continuous flow reactors. This method ensures consistent product quality and higher yields. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions
3-methyl-4-propyl-1H-pyrrole-2,5-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrrole-2,5-dione derivatives.
Reduction: Reduction reactions can convert the compound into pyrrolidine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the propyl group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like amines and thiols can be used in substitution reactions, often in the presence of a base.
Major Products Formed
Oxidation: Pyrrole-2,5-dione derivatives.
Reduction: Pyrrolidine derivatives.
Substitution: Various substituted pyrrole derivatives.
Scientific Research Applications
3-methyl-4-propyl-1H-pyrrole-2,5-dione has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 3-methyl-4-propyl-1H-pyrrole-2,5-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cancer cell proliferation, leading to apoptosis (programmed cell death). The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 3-ethyl-4-methyl-1H-pyrrole-2,5-dione
- 3-methyl-4-vinyl-1H-pyrrole-2,5-dione
- 3-ethyl-4-methyl-2,5-pyrrolidine-dione
Uniqueness
3-methyl-4-propyl-1H-pyrrole-2,5-dione is unique due to its specific substituents, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it valuable for specific applications in research and industry .
Properties
Molecular Formula |
C8H11NO2 |
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Molecular Weight |
153.18 g/mol |
IUPAC Name |
3-methyl-4-propylpyrrole-2,5-dione |
InChI |
InChI=1S/C8H11NO2/c1-3-4-6-5(2)7(10)9-8(6)11/h3-4H2,1-2H3,(H,9,10,11) |
InChI Key |
IRTCUYDVVYDKCX-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=C(C(=O)NC1=O)C |
Origin of Product |
United States |
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